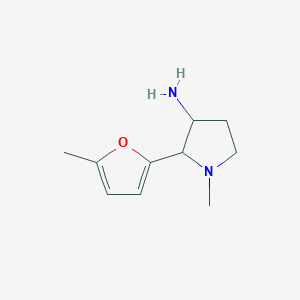

1-Methyl-2-(5-methylfuran-2-yl)pyrrolidin-3-amine

Description

Properties

Molecular Formula |

C10H16N2O |

|---|---|

Molecular Weight |

180.25 g/mol |

IUPAC Name |

1-methyl-2-(5-methylfuran-2-yl)pyrrolidin-3-amine |

InChI |

InChI=1S/C10H16N2O/c1-7-3-4-9(13-7)10-8(11)5-6-12(10)2/h3-4,8,10H,5-6,11H2,1-2H3 |

InChI Key |

IMRKOCWZODTABB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(O1)C2C(CCN2C)N |

Origin of Product |

United States |

Preparation Methods

Nickel-Catalyzed Three-Component Coupling

Procedure :

This method leverages nickel-catalyzed allylic amination to assemble the pyrrolidine skeleton. A representative protocol involves:

- Reacting 5-methylfurfural with methylamine and a styrene derivative in the presence of Ni(COD)₂ (10 mol%), PCy₃ (20 mol%), and Ti(OiPr)₄ (20 mol%) in anhydrous acetonitrile at 100°C for 12 hours.

- Purification via flash column chromatography (petroleum ether/EtOAc = 6:1) yields the product.

Key Data :

- Yield : 45–78%

- Conditions : 100°C, anhydrous, inert atmosphere.

- Advantages : High functional group tolerance; modular substrate scope.

Mechanistic Insight :

The nickel catalyst facilitates C–N bond formation between the allylic carbon of styrene and the in situ-generated imine from 5-methylfurfural and methylamine.

Donor–Acceptor Cyclopropane Ring-Opening and Lactamization

Procedure :

This two-step approach utilizes donor–acceptor (DA) cyclopropanes:

- Cyclopropane Opening : DA cyclopropanes (e.g., dimethyl 2-(5-methylfuran-2-yl)cyclopropane-1,1-dicarboxylate) react with methylamine in the presence of Ni(ClO₄)₂·6H₂O (20 mol%) in dichloroethane (DCE).

- Lactamization and Reduction : The resulting γ-amino ester undergoes acetic acid-mediated cyclization to form a pyrrolidin-2-one, followed by LiAlH₄ reduction to yield the target amine.

Key Data :

- Yield : 32–70% (over two steps)

- Conditions : Reflux in toluene (7 hours), saponification with NaOH.

- Advantages : Scalable; avoids harsh reducing agents until final step.

Example :

Dimethyl 2-(4-methylphenyl)cyclopropane-1,1-dicarboxylate reacts with methylamine to give 1-methyl-5-aryl-pyrrolidin-2-one (45% yield), which is reduced to the amine.

Petasis 3-Component Reaction

Procedure :

This method employs a boronic acid, amine, and carbonyl component:

- React 5-methylfuran-2-ylboronic acid with methylamine and glyoxylic acid in CH₂Cl₂ at 20°C for 16 hours.

- Cyclize the intermediate using Mitsunobu conditions (DEAD, PPh₃) to form the pyrrolidine ring.

Key Data :

- Yield : 44% (over five steps)

- Conditions : Mild temperatures; requires protecting groups for amines.

- Advantages : Stereochemical control; modular boronic acid inputs.

Mechanistic Insight :

The Petasis reaction forms an α-amino ester, which undergoes intramolecular cyclization to establish the pyrrolidine framework.

Reductive Amination of Pyrrolidin-3-one

- Pyrrolidinone Synthesis : Oxidize 2-(5-methylfuran-2-yl)pyrrolidine to the corresponding ketone using PCC.

- Reductive Amination : Treat the ketone with methylamine and NaBH₃CN in MeOH at room temperature.

Key Data :

- Yield : 55–60%

- Conditions : Room temperature; inert atmosphere.

- Advantages : Straightforward; avoids transition-metal catalysts.

Comparative Analysis of Methods

Critical Considerations

- Stereochemistry : Asymmetric variants of the nickel-catalyzed method can access enantiomerically pure products.

- Scale-Up : The cyclopropane ring-opening method is preferred for large-scale synthesis due to robust yields.

- Functionalization : The Petasis reaction allows late-stage diversification of the furan and amine groups.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-(5-methylfuran-2-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Methyl-2-(5-methylfuran-2-yl)pyrrolidin-3-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

Medicine: Research may explore its potential therapeutic applications or as a precursor for drug development.

Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(5-methylfuran-2-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific context and application being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-methyl-2-(5-methylfuran-2-yl)pyrrolidin-3-amine and related pyrrolidin-3-amine derivatives:

Key Comparative Insights:

Substituent Effects on Bioactivity: The 5-methylfuran-2-yl group in the target compound introduces a heterocyclic aromatic system, which may facilitate interactions with biological targets via π-stacking or hydrogen bonding. In contrast, 1-phenylpyrrolidin-3-amine derivatives (e.g., A13–A16) exhibit antiseizure activity due to their phenyl groups, which enhance π-π interactions with hydrophobic pockets in ion channels .

Structural and Physicochemical Differences: The methoxyquinoxalinyl group in 1-(2-methoxyquinoxalin-8-yl)pyrrolidin-3-amine () increases molecular weight (265.30 g/mol) and polar surface area, likely reducing blood-brain barrier penetration compared to the lighter target compound (180.25 g/mol) . Chiral centers, as seen in the (R)-configured compound (), can lead to enantiomer-specific pharmacological effects, a feature absent in the non-chiral target compound .

Synthetic Approaches: The synthesis of pyrrolidin-3-amine derivatives often involves multi-step reactions, such as the use of trifluoroacetic acid for deprotection () or palladium-catalyzed coupling for aryl substitutions (inferred from ).

Potential Applications: While the target compound lacks explicit activity data, structurally similar derivatives show promise in antiseizure (), antimicrobial (), and targeted therapy () contexts. The methylfuran substituent may position it for applications in central nervous system disorders or as a ligand for G protein-coupled receptors.

Biological Activity

1-Methyl-2-(5-methylfuran-2-yl)pyrrolidin-3-amine, also known as 1-methyl-N-[(5-methylfuran-2-yl)methyl]pyrrolidin-3-amine, is a synthetic organic compound featuring a pyrrolidine ring substituted with a methyl group and an amine group. The presence of the 5-methylfuran moiety contributes to its unique chemical properties, making it a subject of interest in medicinal chemistry and pharmacology. This article will explore its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 179.24 g/mol. The compound's structure allows for various interactions with biological macromolecules, which are crucial for its activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H15N2O |

| Molecular Weight | 179.24 g/mol |

| IUPAC Name | This compound |

Research indicates that the biological activity of this compound involves its interaction with specific molecular targets such as proteins and nucleic acids. The compound is believed to bind to these targets, potentially altering their activity and influencing downstream signaling pathways. This mechanism positions it as a candidate for further pharmacological studies aimed at drug development.

Interaction with Biological Targets

The interactions can be categorized into:

- Hydrogen Bonding : The functional groups in the compound facilitate hydrogen bonding with target molecules.

- Hydrophobic Interactions : The furan ring enhances hydrophobic interactions, promoting binding affinity.

- π–π Stacking : The aromatic nature of the furan allows for π–π stacking interactions with other aromatic residues in proteins.

Biological Activity

This compound has shown potential biological activities in various studies:

Inhibition Studies

Recent investigations have focused on its inhibitory effects on certain enzymes and receptors. For instance:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which may have implications in treating metabolic disorders.

- Receptor Modulation : Preliminary data suggest that it may modulate receptor activity, particularly those involved in neurotransmission.

Case Studies

Several case studies have highlighted the compound's potential therapeutic applications:

- Cancer Research : In a study assessing compounds for their ability to inhibit cancer cell growth, this compound exhibited significant inhibitory effects on specific cancer cell lines resistant to conventional therapies. This suggests its potential as an adjunct treatment in oncology.

- Neuropharmacology : Another study explored its effects on neurotransmitter systems, indicating that it could influence GABAergic activity, thereby suggesting potential applications in treating anxiety or depression-related disorders .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Molecular Formula | Molecular Weight |

|---|---|---|

| 4-(5-Methylfuran-2-yl)pyrrolidin-3-amines | C9H14N2O | 166.22 g/mol |

| 1-Methyl-N-[3-(5-methylfuran)]pyrrolidin-3-amines | C11H18N2O | 206.27 g/mol |

These compounds share structural features but differ in substituents that may influence their biological activities.

Q & A

Q. What experimental designs minimize batch-to-batch variability in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.